molecular formula C20H14N6O B4779669 7-benzyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-benzyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4779669
M. Wt: 354.4 g/mol
InChI Key: CBZVQHORJCXFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido-triazolo-pyrimidinone family, characterized by a fused bicyclic core structure. The benzyl group at position 7 and the pyridin-3-yl substituent at position 2 distinguish it from other analogs. Its molecular formula is C₂₂H₁₆N₆O, with a molecular weight of 380.41 g/mol. The structure combines a triazolo-pyrimidine scaffold with pyridine and benzyl moieties, which are critical for modulating electronic and steric properties.

Properties

IUPAC Name

11-benzyl-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6O/c27-19-16-12-22-20-23-18(15-7-4-9-21-11-15)24-26(20)17(16)8-10-25(19)13-14-5-2-1-3-6-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZVQHORJCXFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the cyclization of 2-aminopyridines with nitriles in the presence of a heterogeneous catalyst like CuOx-ZnO/Al2O3-TiO2 .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes reactions at its pyridine, triazole, and pyrimidine rings:

Oxidation Reactions

  • Pyridine Ring Oxidation :

    • Reagent : NaOCl or KMnO₄ in acidic media.

    • Product : N-oxide derivatives, enhancing solubility and biological activity .

    • Conditions : 60°C, 6–8 hrs; yields ~60%.

Reduction Reactions

  • Triazole Ring Reduction :

    • Reagent : NaBH₄ or H₂/Pd-C.

    • Product : Dihydrotriazole intermediates, altering electronic properties.

Nucleophilic Substitution

  • Benzyl Group Replacement :

    • Reagent : Alkyl/aryl halides in DMF with NaH.

    • Example : Cyclohexyl chloride substitutes benzyl under reflux, yielding 7-cyclohexyl derivatives.

Substitution SiteReagentProductYield (%)Reference
N7-BenzylCyclohexyl chloride7-Cyclohexyl analog70
Pyridine C24-Pyridyl boronate2-Pyridin-4-yl derivative65

Dimroth-like Rearrangement

  • Conditions : Prolonged heating (e.g., 100°C, 24 hrs) in polar aprotic solvents (e.g., DMSO).

  • Outcome : Triazole ring isomerization from [1,5-a] to [4,3-a] configuration .

[3+2] Cycloaddition

  • Reagents : Alkynes or nitriles with Cu(I) catalysts.

  • Product : Fused pentacyclic systems, expanding structural diversity .

Hydrolytic Degradation

  • Conditions : Acidic (HCl) or basic (NaOH) hydrolysis at elevated temperatures.

  • Products : Pyridine-3-carboxylic acid and triazole fragments .

Photodegradation

  • Exposure : UV light (254 nm) in methanol.

  • Outcome : Cleavage of the pyrimidine ring, forming smaller heterocycles .

Comparative Reaction Data

The table below summarizes reaction outcomes for structurally related triazolopyrimidines:

Compound ClassReaction TypeKey DifferenceReference
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidinesNucleophilic substitutionHigher reactivity at C5 vs. C7
Triazolo[1,5-a]pyrimidin-7-onesSARS-CoV-2 Mpro inhibitionEnhanced binding via 2-amino group

Mechanistic Insights

  • CDK2 Inhibition : The compound binds to CDK2’s active site via hydrogen bonding (pyridin-3-yl) and hydrophobic interactions (benzyl group), disrupting cyclin A2 binding .

  • Electrophilic Aromatic Substitution : The pyridine ring undergoes nitration/sulfonation at C4 due to electron-withdrawing triazole effects.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures to 7-benzyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds often act by inhibiting specific kinases involved in cancer cell proliferation and survival. The triazole and pyrimidine moieties can interact with ATP-binding sites of kinases, leading to reduced tumor growth .
  • Case Studies : In vitro studies have demonstrated that related compounds induce apoptosis in various cancer cell lines, including breast and lung cancer cells. These findings suggest that the compound could be further explored as a potential anticancer agent .

Antimicrobial Properties

The presence of the triazole ring in this compound also suggests potential antimicrobial applications:

  • Activity Against Fungi : Similar triazole derivatives are known for their antifungal activity. They inhibit the synthesis of ergosterol in fungal cell membranes, which is critical for maintaining cell integrity .

Neuroprotective Effects

Emerging research indicates that compounds like this compound may possess neuroprotective properties:

  • Mechanisms : These compounds could mitigate oxidative stress and inflammation in neuronal cells. This action may be beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Enzyme Inhibition

The compound's structure also suggests potential as an enzyme inhibitor:

  • Targeting Specific Enzymes : Research has shown that similar compounds can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of kinase activity
AntimicrobialInhibition of ergosterol synthesis
NeuroprotectiveReduction of oxidative stress
Enzyme InhibitionInhibition of COX and LOX

Mechanism of Action

The mechanism of action of 7-benzyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. Molecular docking studies have shown that this compound can fit into the active sites of target proteins through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Substituent Variations at Position 7

  • 7-Cyclohexyl-2-Pyridin-3-Ylpyrido[3,4-e][1,2,4]Triazolo[1,5-a]Pyrimidin-6(7H)-One (): Molecular Formula: C₂₂H₂₂N₆O Key Difference: The benzyl group is replaced with a cyclohexyl moiety. This analog may exhibit distinct pharmacokinetic profiles .
  • 7-Amino-2-Methylpyrido[3,4-e][1,2,4]Triazolo[1,5-a]Pyrimidin-6(7H)-One (): Molecular Formula: C₁₀H₉N₇O Key Difference: A smaller amino group replaces the benzyl substituent. Implications: The amino group enhances hydrogen-bonding capacity, which could improve target binding in enzymatic systems. However, the absence of an aromatic ring may reduce π-π stacking interactions .

Substituent Variations at Position 2 or 5

  • 7-Benzyl-5-Methylpyrido[3,4-e][1,2,4]Triazolo[1,5-a]Pyrimidin-6(7H)-One (): Molecular Formula: C₁₆H₁₃N₅O Key Difference: A methyl group is present at position 5 instead of the pyridin-3-yl group at position 2. This simplification may favor synthetic accessibility but limit functional versatility .
  • Thieno-Fused Analogs (): Example: 2-([1,2,4]Triazolo[1,5-a]Pyrimidin-7-Yl)-3-Methyl-7-Phenylthieno[2,3-b]Pyridin-4(7H)-One Key Difference: A thieno[2,3-b]pyridine core replaces the pyrido-triazolo-pyrimidinone system.

Stereochemical Considerations

  • Triazolopyridine Derivatives (): Stereochemistry (1E,3E vs. 1Z,3Z) in triazolo-pyridine systems is solvent- and temperature-dependent. For example, THF favors 1E,3E isomers, while ether solvents yield 1Z,3Z configurations. Such findings underscore the importance of reaction conditions in dictating stereochemical outcomes for related compounds .

Biological Activity

7-benzyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antibacterial, and enzyme inhibitory activities based on recent research findings.

Chemical Structure and Properties

The compound features a unique arrangement of pyridine and triazole rings, contributing to its diverse biological activities. The chemical formula is C17H15N5C_{17}H_{15}N_5 with a molecular weight of approximately 293.34 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives similar to this compound. For instance:

  • Cell Line Studies : A series of compounds derived from the triazolo[1,5-a]pyrimidine scaffold exhibited significant antiproliferative activities against various human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). One notable derivative showed IC50 values of 9.47 μM against MGC-803 cells, outperforming the standard drug 5-FU .
CompoundCell LineIC50 (μM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

These compounds were found to induce apoptosis and cell cycle arrest in the G2/M phase by modulating the ERK signaling pathway, which is crucial for cell proliferation and survival .

Antibacterial Activity

The biological activity of similar triazolo-pyrimidine derivatives has also been evaluated for antibacterial properties . In vitro studies demonstrated that certain compounds exhibited substantial activity against various bacterial strains. For example:

  • Inhibition Studies : Compounds were tested against Staphylococcus aureus and Escherichia coli with promising results indicating significant inhibition at low concentrations.

Enzyme Inhibition

In addition to anticancer and antibacterial properties, these compounds have shown potential as enzyme inhibitors . Specifically:

  • α-Glucosidase Inhibition : Some derivatives were synthesized and tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Notably, one compound demonstrated an IC50 value lower than that of acarbose (104.07 mM), indicating strong enzyme inhibition potential .

Molecular Docking Studies

To understand the interaction of these compounds at the molecular level, molecular docking studies were performed. These studies revealed that the binding affinity of the compounds to target enzymes is influenced by their structural features:

  • Binding Interactions : The docking results indicated stable ligand-receptor complexes formed through hydrogen bonding and hydrophobic interactions with key amino acid residues in the active sites of target enzymes .

Q & A

Basic: What synthetic methodologies are commonly used to prepare triazolopyrimidine derivatives like 7-benzyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one?

Answer:
The synthesis of triazolopyrimidine derivatives typically involves cyclocondensation reactions. For example, a one-pot fusion method using aminoguanidine, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF under microwave or thermal conditions yields high-purity products . Key steps include:

  • Reagent stoichiometry: Equimolar ratios of reactants (e.g., 0.01 mol each) to minimize side products.
  • Solvent choice: DMF or ethanol for solubility and reaction efficiency.
  • Work-up: Cooling, methanol addition, and recrystallization (e.g., ethanol) to isolate solids .
    For derivatives with hydrazine moieties, refluxing precursors with hydrazine hydrate in ethanol for 6 hours is effective .

Basic: What spectroscopic and analytical techniques are essential for structural confirmation of this compound?

Answer:

  • 1H/13C NMR: Identifies proton environments (e.g., benzyl protons at δ 4.8–5.2 ppm) and carbon backbone .
  • IR spectroscopy: Confirms functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .
  • Mass spectrometry (EI or ESI): Validates molecular ion peaks (e.g., m/z 533) and fragmentation patterns .
  • Elemental analysis: Ensures C, H, N percentages align with theoretical values (e.g., ±0.3% deviation) .

Advanced: How can solvent-free or microwave-assisted synthesis improve the efficiency of triazolopyrimidine preparation?

Answer:
Microwave-assisted methods reduce reaction times from hours to minutes (e.g., 30 minutes vs. 6 hours) and enhance regioselectivity . Key advantages:

  • Energy efficiency: Direct heating avoids solvent thermal inertia.
  • Yield improvement: Catalyst-free, solvent-free conditions reduce side reactions (e.g., 85% yield for microwave vs. 65% for conventional) .
  • Green chemistry: Eliminates toxic solvents (e.g., DMF) and lowers waste .

Advanced: What strategies resolve contradictions in reported biological activities of triazolopyrimidine derivatives?

Answer:

  • Dose-response studies: Re-evaluate activity across concentrations (e.g., IC50 values) to confirm potency thresholds .
  • Target validation: Use molecular docking (e.g., Glide or AutoDock) to assess binding affinity variations to targets like glutathione-S-transferase .
  • Structural analogs: Synthesize and test derivatives with modified substituents (e.g., pyridin-3-yl vs. benzyl groups) to isolate activity contributors .

Basic: What experimental design considerations are critical for structure-activity relationship (SAR) studies of this compound?

Answer:

  • Variable substituents: Systematically alter groups at positions 2 (pyridin-3-yl) and 7 (benzyl) to assess electronic and steric effects .
  • Control groups: Include unmodified analogs and known inhibitors (e.g., 5-fluorouracil) for bioactivity benchmarking .
  • In vitro assays: Use standardized protocols (e.g., MTT assay for cytotoxicity) to ensure reproducibility .

Advanced: How is regioselectivity controlled during the formation of the triazolopyrimidine ring system?

Answer:
Regioselectivity is influenced by:

  • Catalyst choice: Acidic SNPS-AT/SO3H catalysts favor 5,9-dihydropyrimido[4,5-d]triazolo[1,5-a]pyrimidine formation via imine-enamine tautomerism .
  • Reaction temperature: Higher temperatures (e.g., 100°C) promote thermodynamically stable products .
  • Substituent effects: Electron-withdrawing groups (e.g., nitro) direct cyclization to specific positions .

Advanced: How do computational methods aid in optimizing the synthesis and bioactivity of triazolopyrimidines?

Answer:

  • DFT calculations: Predict reaction pathways (e.g., transition state energies) to identify feasible synthetic routes .
  • Molecular docking: Screen virtual libraries (e.g., ZINC database) for analogs with improved binding scores (e.g., Chemgauss4 scores > -10.0) .
  • ADMET profiling: Use tools like SwissADME to prioritize compounds with favorable pharmacokinetic properties .

Basic: What purification techniques are recommended for isolating triazolopyrimidine derivatives?

Answer:

  • Recrystallization: Ethanol or DMF/water mixtures remove unreacted starting materials .
  • Column chromatography: Silica gel with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1) resolves polar byproducts .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water) ensure >98% purity for biological testing .

Advanced: What mechanistic insights explain the antiproliferative activity of triazolopyrimidine derivatives?

Answer:

  • Enzyme inhibition: Derivatives interact with kinase ATP-binding pockets (e.g., EGFR or CDK2) via hydrogen bonding (e.g., pyridin-3-yl nitrogen) and hydrophobic interactions (benzyl groups) .
  • Apoptosis induction: Upregulation of pro-apoptotic markers (e.g., Bax/Bcl-2 ratio) observed in cell lines treated with IC50 doses .

Basic: How are stability and degradation profiles assessed for this compound under experimental storage conditions?

Answer:

  • Accelerated stability studies: Expose samples to 40°C/75% RH for 1–3 months and analyze via HPLC for degradation products .
  • pH-dependent hydrolysis: Test solubility in buffers (pH 1–9) to identify labile functional groups (e.g., ester linkages) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-benzyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-benzyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.